1-Nonyl-1H-pyrazol-4-amine

Description

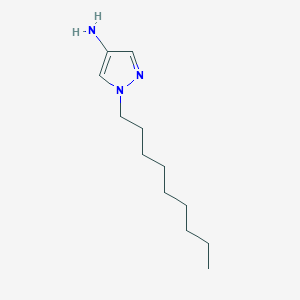

1-Nonyl-1H-pyrazol-4-amine is a pyrazole derivative characterized by a nonyl (C₉H₁₉) substituent at the 1-position of the pyrazole ring and an amino group at the 4-position.

Properties

IUPAC Name |

1-nonylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N3/c1-2-3-4-5-6-7-8-9-15-11-12(13)10-14-15/h10-11H,2-9,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWINRWGNGJMDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyl-1H-pyrazol-4-amine typically involves the reaction of nonylhydrazine with a suitable precursor such as 4-chloropyrazole. The reaction is carried out under reflux conditions in the presence of a base like potassium carbonate. The general reaction scheme is as follows:

Step 1: Nonylhydrazine is reacted with 4-chloropyrazole in a solvent such as ethanol.

Step 2: The mixture is heated under reflux for several hours.

Step 3: The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: The nonyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often require the use of catalysts such as palladium on carbon (Pd/C) or copper(I) iodide (CuI).

Major Products Formed

Oxidation: Nitro-1-nonyl-1H-pyrazol-4-amine.

Reduction: Hydrazine-1-nonyl-1H-pyrazol-4-amine.

Substitution: Various alkyl or aryl-substituted pyrazole derivatives.

Scientific Research Applications

1-Nonyl-1H-pyrazol-4-amine has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex pyrazole derivatives.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: The compound is used in the production of agrochemicals and as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-Nonyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group at the fourth position of the pyrazole ring allows the compound to form hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Nonyl-1H-pyrazol-4-amine, highlighting substituents, molecular properties, and synthesis data from the evidence:

Substituent Effects on Physicochemical Properties

- Alkyl Chain Length: The nonyl group in this compound is expected to enhance lipophilicity compared to methyl (logP ≈ 0.5–1.5 for methyl analogs) or cyclopropyl substituents. This property may improve membrane permeability but reduce aqueous solubility .

- Melting Points: Shorter alkyl chains (e.g., methyl) correlate with higher melting points (e.g., 211–215°C for 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine) due to stronger intermolecular interactions. The nonyl chain’s flexibility likely lowers the melting point, as seen in other long-chain amines .

Biological Activity

1-Nonyl-1H-pyrazol-4-amine is a compound that has garnered attention due to its diverse biological activities, particularly its potential as an antileishmanial and antimalarial agent. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C10H19N3

- Molecular Weight : 181.28 g/mol

- CAS Number : 1152512-48-5

This compound exhibits its biological effects primarily through interaction with specific enzymes involved in the life cycle of pathogens. Notably, it targets the enzyme LmPTR1, which is crucial for the growth and proliferation of Leishmania species.

Key Findings:

- The compound shows potent antileishmanial activity, being significantly more effective than standard treatments such as miltefosine and amphotericin B deoxycholate. It has demonstrated antipromastigote activity that is 174 times more potent than miltefosine and 2.6 times more potent than amphotericin B.

- In addition to its leishmanicidal effects, it also displays antimalarial properties against Plasmodium berghei, indicating a broader spectrum of action against parasitic infections.

Pharmacological Effects

The compound's biological activity has been evaluated in various studies focusing on its potential therapeutic applications:

Antileishmanial Activity

A study highlighted that this compound effectively inhibits the growth of Leishmania aethiopica, suggesting its utility in treating leishmaniasis. The mechanism involves disrupting the normal functioning of LmPTR1, leading to impaired parasite proliferation.

Antimalarial Activity

Research indicates that this compound also possesses significant antimalarial activity. It was shown to inhibit Plasmodium growth in vitro and in vivo models, making it a candidate for further development in malaria treatment .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

Structure-Activity Relationship (SAR)

The unique structure of this compound contributes to its lipophilicity, enhancing its interactions with lipid membranes and potentially increasing its bioavailability. The presence of the nonyl group is believed to play a crucial role in its enhanced biological activity compared to simpler pyrazole derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.